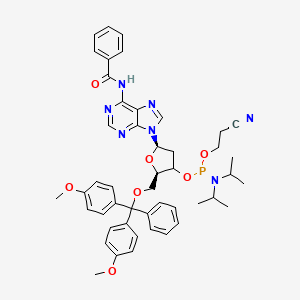

DA-CE phosphoramidite

Descripción

Contextual Significance in Oligonucleotide Synthesis Methodologies

The automated, solid-phase synthesis of oligonucleotides has revolutionized molecular biology, enabling the routine production of custom DNA and RNA sequences for a vast array of applications, including PCR primers, gene editing with CRISPR, and therapeutic agents like antisense oligonucleotides and siRNAs. axispharm.com The success of this synthesis relies on a highly efficient and sequential chemical process. DA-CE phosphoramidite (B1245037) is one of the four essential phosphoramidite monomers used in DNA synthesis, specifically for introducing the deoxyadenosine (B7792050) (dA) nucleobase. biosearchtech.commedchemexpress.com Its structure is meticulously designed with protecting groups to ensure the specific and controlled formation of the phosphodiester backbone of the DNA molecule. twistbioscience.com

The "CE" in its name refers to the 2-cyanoethyl group that protects the phosphate (B84403), a key feature that allows for its efficient removal under mild alkaline conditions after the synthesis is complete. twistbioscience.com The exocyclic amine group of the adenine (B156593) base is typically protected by a benzoyl (Bz) group, preventing unwanted side reactions during the synthesis cycle. biosearchtech.comjournalirjpac.com This strategic use of protecting groups is paramount to achieving the high coupling efficiencies necessary for the synthesis of long and high-quality oligonucleotides. sigmaaldrich.comsigmaaldrich.com

Historical Development and Evolution of Phosphoramidite Chemistry

The journey to the current state of oligonucleotide synthesis was marked by significant advancements. Early methods, such as the phosphodiester and phosphotriester approaches, were laborious and less efficient. axispharm.comtrilinkbiotech.com A major breakthrough occurred in the early 1980s with the development of phosphoramidite chemistry by Marvin H. Caruthers and his colleagues. axispharm.comed.ac.uk This new method offered a dramatic improvement in speed, efficiency, and the ability to automate the synthesis process. axispharm.com

Prior to phosphoramidites, the phosphite-triester method, while an improvement, suffered from the high reactivity and instability of its intermediates. trilinkbiotech.com The introduction of nucleoside phosphoramidites as stable, yet readily activatable, building blocks was a game-changer. ed.ac.uk This innovation, coupled with the use of solid-phase synthesis pioneered by Robert Letsinger, paved the way for the first automated DNA synthesizers. twistbioscience.comtrilinkbiotech.comed.ac.uk The phosphoramidite method quickly became the gold standard, a position it still holds today, due to its robustness and high fidelity. twistbioscience.comed.ac.uk

Fundamental Role of DA-CE Phosphoramidite as a Key Building Block

DA-CE phosphoramidite, formally known as N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a cornerstone of modern DNA synthesis. medchemexpress.comcaymanchem.com Its structure incorporates several key features that are essential for the stepwise addition of nucleotides in the 3' to 5' direction.

The synthesis cycle involves four main steps:

Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is deprotected by removing the acid-labile dimethoxytrityl (DMT) group. twistbioscience.com

Coupling: The now free 5'-hydroxyl group attacks the activated dA-CE phosphoramidite, which has been protonated by an acidic catalyst like tetrazole. twistbioscience.comsigmaaldrich.com This forms a phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are "capped" with an acetylating agent to prevent the formation of deletion mutants (shorter, incorrect sequences). twistbioscience.comsigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester, the natural backbone of DNA, using an oxidizing agent like iodine. sigmaaldrich.com

This cycle is repeated for each nucleotide to be added to the sequence. The high coupling efficiency of dA-CE phosphoramidite and its counterparts is crucial, as even a small inefficiency can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides. sigmaaldrich.com

The table below summarizes the key chemical groups of a standard dA-CE phosphoramidite and their functions:

| Component | Protecting Group/Moiety | Function |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Protects the 5'-OH group; removed at the start of each coupling cycle under acidic conditions. twistbioscience.com |

| Exocyclic Amine (N6 of Adenine) | Benzoyl (Bz) | Protects the reactive amino group of the adenine base from side reactions. biosearchtech.comjournalirjpac.com |

| Phosphite | 2-Cyanoethyl (CE) | Protects the phosphorus atom; removed under mild alkaline conditions after synthesis completion. twistbioscience.com |

| 3'-Phosphorus | Diisopropylamino | Acts as a leaving group during the coupling reaction when activated by a catalyst. twistbioscience.com |

Variations and Research Findings

While the standard benzoyl-protected dA-CE phosphoramidite is widely used, research has led to the development of alternative protecting groups to address specific challenges. For instance, electron-withdrawing acyl groups like benzoyl can destabilize the glycosidic bond, leading to depurination (loss of the adenine base) under acidic deblocking conditions. glenresearch.com To mitigate this, alternative protecting groups such as phenoxyacetyl (Pac) or formamidine (B1211174) derivatives (e.g., diethylformamidine - def) have been introduced. glenresearch.combiosearchtech.comglenresearch.com These "UltraMILD" protecting groups are more labile and can be removed under gentler conditions, which is particularly important when synthesizing oligonucleotides containing sensitive modifications or labels. biosearchtech.comglenresearch.com

The choice of protecting group can influence the deprotection strategy. The table below outlines some common dA phosphoramidite variants and their typical deprotection conditions.

| dA Phosphoramidite Variant | Base Protecting Group | Typical Deprotection Conditions |

| Standard dA-CE Phosphoramidite | Benzoyl (Bz) | Concentrated ammonium (B1175870) hydroxide (B78521), 8 hours at 55°C. sigmaaldrich.com |

| Pac-dA-CE Phosphoramidite | Phenoxyacetyl (Pac) | 0.05M Potassium Carbonate in Methanol (B129727) for 4 hours at room temperature, or 30% Ammonium Hydroxide for 2 hours at room temperature. glenresearch.com |

| def-dA-CE Phosphoramidite | Diethylformamidine (def) | 30% ammonium hydroxide for 2 hours at 65°C, or AMA (Ammonium Hydroxide/40% Methylamine (B109427) 1:1) for 20 minutes at 65°C. glenresearch.com |

These research findings highlight the continuous refinement of phosphoramidite chemistry to improve synthesis yields, purity, and compatibility with an expanding range of modified oligonucleotides. The fundamental role of dA-CE phosphoramidite and its derivatives remains central to these advancements, underscoring its enduring importance in nucleic acid research and biotechnology.

Propiedades

Fórmula molecular |

C47H52N7O7P |

|---|---|

Peso molecular |

857.9 g/mol |

Nombre IUPAC |

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |

Clave InChI |

GGDNKEQZFSTIMJ-PVYRJWNMSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Principles of Da Ce Phosphoramidite Utilization

Phosphoramidite (B1245037) Coupling Chemistry in Oligonucleotide Elongation

The assembly of the oligonucleotide chain is a cyclical process comprising four key chemical reactions: detritylation, coupling, capping, and oxidation. umich.eduidtdna.com This cycle begins with a nucleoside bound to a solid support, typically through its 3'-hydroxyl group, and proceeds with the sequential addition of phosphoramidite monomers.

Detritylation Processes and 5'-Hydroxyl De-protection

The first step in each synthetic cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.comsigmaaldrich.com This de-protection, or detritylation, exposes the 5'-hydroxyl group, making it nucleophilic and ready for the subsequent coupling reaction. idtdna.com The reaction is typically achieved by treating the support with a solution of a weak organic acid, such as 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane. umich.edu

The mechanism involves the protonation of the ether oxygen of the DMT group, followed by its cleavage to form a free 5'-hydroxyl group and a stable DMT carbocation. atdbio.combiotage.com This carbocation has a characteristic orange color and strongly absorbs light at 495 nm, which is used to spectrophotometrically monitor the efficiency of each coupling step in real-time. sigmaaldrich.combiotage.com The use of milder acids like DCA can reduce the occurrence of depurination, a side reaction particularly relevant for adenine (B156593) bases. glenresearch.comumich.edu

Coupling Reactions: Mechanistic Studies and Optimization Parameters

Following detritylation and washing, the activated DA-CE phosphoramidite monomer is delivered to the solid support to react with the newly freed 5'-hydroxyl group. sigmaaldrich.com This reaction forms a new phosphite (B83602) triester linkage, extending the oligonucleotide chain by one base. atdbio.com

The phosphoramidite monomer itself is relatively stable and requires activation to become highly reactive. glenresearch.com This activation is achieved by an activating agent, which is a weakly acidic azole compound such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). sigmaaldrich.combiosearchtech.comresearchgate.net The mechanism of activation is understood to be a two-step process involving both acid and nucleophilic catalysis. oup.com

First, the activator protonates the nitrogen atom of the diisopropylamino group on the DA-CE phosphoramidite. atdbio.comglenresearch.com This protonation converts the amino group into a good leaving group. atdbio.com Subsequently, the conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate. glenresearch.comumich.edu This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester bond. glenresearch.comoup.com Activators like DCI are noted for being more nucleophilic but less acidic than tetrazole, which can increase the rate of coupling while potentially reducing acid-related side reactions like detritylation of the monomer in solution. glenresearch.comoup.com

Table 1: Comparison of Common Phosphoramidite Activators

| Activator | Acidity (pKa) | Key Characteristics |

|---|---|---|

| 1H-Tetrazole | ~4.9 | The historical standard; acts as both a proton donor and nucleophilic catalyst. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | More acidic than tetrazole, leading to faster activation; often used for sterically hindered phosphoramidites like those in RNA synthesis. glenresearch.combiosearchtech.comgoogle.com |

| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Less acidic but more nucleophilic than tetrazole; highly soluble in acetonitrile (B52724), allowing for higher effective concentrations and faster coupling times. biosearchtech.comoup.com |

| Saccharin (B28170)/N-Methylimidazole Salt | N/A | Acts via nucleophilic catalysis, forming a reactive saccharin adduct with the phosphorus atom. rsc.orgresearchgate.net |

This table is generated based on data from multiple sources. glenresearch.combiosearchtech.comoup.comgoogle.comrsc.orgresearchgate.net

Kinetic studies, often employing ³¹P NMR spectroscopy, have provided significant insights into the mechanism of phosphite triester formation. rsc.org Research on the reaction of 5′-O-DMT-thymidine-3′-O-(β-cyanoethyl-N,N-diisopropylphosphoramidite) with an alcohol (such as 4-methoxyphenol, a model for the 5'-OH group) in the presence of an activator like a saccharin/N-methylimidazole salt reveals a non-linear dependence of the reaction rate on the alcohol concentration. rsc.orgresearchgate.net

Table 2: Kinetic Profile of Phosphite Triester Formation

| Reactant Concentration | Rate Dependence | Implied Rate-Limiting Step |

|---|---|---|

| Low Alcohol Concentration | Dependent on [Alcohol] | Alcoholysis (breakdown of the intermediate) |

| High Alcohol Concentration | Independent of [Alcohol] | Activation (formation of the intermediate) |

This table conceptualizes the kinetic findings described in the cited literature. rsc.orgresearchgate.net

Capping Procedures for Unreacted Oligonucleotide Chains

Despite the high efficiency of the coupling reaction (often >99%), a small fraction of the 5'-hydroxyl groups on the solid support may fail to react with the incoming phosphoramidite. atdbio.comidtdna.com If these unreacted chains are not blocked, they will react in the subsequent coupling cycle, leading to the synthesis of "failure sequences," most notably (n-1) shortmers, which are oligonucleotides missing one base. wikipedia.org These failure sequences can complicate the purification of the final product.

To prevent this, a capping step is performed after coupling. This permanently blocks the unreacted 5'-hydroxyl groups by acetylating them. wikipedia.orgumich.edu The standard capping reagent is a mixture of acetic anhydride (B1165640) and a catalyst, typically N-methylimidazole (NMI), in a solvent such as tetrahydrofuran (B95107) (THF) and pyridine (B92270). atdbio.comsigmaaldrich.combiotage.com The N-methylimidazole reacts with acetic anhydride to form a highly reactive acetylating agent which rapidly acetylates any free 5'-hydroxyl groups, rendering them inert to further chain elongation. sigmaaldrich.comumich.edu

Oxidation of Trivalent Phosphite Triesters to Pentavalent Phosphates

The newly formed internucleotide phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. atdbio.comsigmaaldrich.com Therefore, it must be converted to a more stable pentavalent phosphate (B84403) triester. This is achieved through an oxidation step. sigmaaldrich.com

The standard method for oxidation uses a solution of iodine (I₂) as the oxidizing agent, typically in a mixture of tetrahydrofuran, water, and a weak base like pyridine or lutidine. umich.edusigmaaldrich.combiosearchtech.com The iodine and water react with the trivalent phosphorus center to form the stable P(V) phosphate triester. sigmaaldrich.com The resulting phosphate triester is protected by the β-cyanoethyl group, which prevents undesirable side reactions at the phosphorus during subsequent synthesis cycles and is removed during the final deprotection of the oligonucleotide. atdbio.comsigmaaldrich.com Alternative, "greener" oxidizing agents such as aqueous hydrogen peroxide in acetonitrile have been explored as a cheaper and less hazardous substitute for iodine. acs.orgacs.org

Table 3: Common and Alternative Oxidation Reagents

| Reagent | Conditions | Characteristics |

|---|---|---|

| Iodine (I₂) | 0.02-0.05 M I₂ in THF/Water/Pyridine | Standard, highly efficient, and rapid reaction. atdbio.comumich.edu |

| Hydrogen Peroxide (H₂O₂) | 0.25 M H₂O₂ in aqueous acetonitrile | "Green" alternative; avoids the use of iodine and pyridine; effective for synthesizing short oligomers. acs.orgacs.org |

| tert-Butyl hydroperoxide (TBHP) | Anhydrous conditions | An alternative oxidant examined in early studies. acs.org |

This table is generated based on data from multiple sources. atdbio.comumich.eduacs.orgacs.org

Cleavage and Deprotection Strategies for Oligonucleotide Release

The final stages of solid-phase oligonucleotide synthesis involve the crucial steps of cleavage from the solid support and the removal of protecting groups from the synthesized chain. These processes are critical for obtaining a functional oligonucleotide with the desired structure. The choice of cleavage and deprotection strategy is dictated by the nature of the protecting groups used for the nucleobases, the phosphate backbone, and the linker attaching the oligonucleotide to the solid support. sigmaaldrich.comumich.edu

The most common method for cleavage and deprotection involves treatment with concentrated aqueous ammonia (B1221849). sigmaaldrich.comatdbio.com This single-step process effectively hydrolyzes the ester linkage to the solid support, releasing the oligonucleotide into solution, and removes the N-acyl protecting groups from the adenine, cytosine, and guanine (B1146940) bases, as well as the 2-cyanoethyl groups from the phosphate backbone. sigmaaldrich.comatdbio.com The reaction is typically carried out at elevated temperatures (e.g., 55 °C) for several hours to ensure complete deprotection. atdbio.com

However, for oligonucleotides containing sensitive modifications that are unstable under standard ammonolysis conditions, milder deprotection strategies are required. One such strategy involves the use of "ultramild" protecting groups on the nucleobases, which can be removed under significantly gentler conditions. atdbio.com For instance, the use of dimethylformamidine (dmf) for guanine allows for deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at 55 °C in just one hour. atdbio.com

Another approach utilizes alternative reagents to aqueous ammonia. A mixture of aqueous ammonia and methylamine (B109427) (AMA) is a popular choice for rapid deprotection. glenresearch.com For example, oligonucleotides synthesized with acetyl-protected dC can be fully deprotected with AMA at 65 °C in as little as 20 minutes. glenresearch.com Other non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored, particularly for oligonucleotides with base-labile modifications. nih.gov

Strategic Directionality in Oligonucleotide Synthesis Architectures

The chemical synthesis of oligonucleotides can be performed in either the natural 5' to 3' direction or the more common 3' to 5' direction. The directionality is determined by the type of phosphoramidite monomer used, specifically whether the phosphoramidite moiety is at the 3'- or 5'-hydroxyl position of the nucleoside.

Conventional 3' to 5' Oligonucleotide Synthesis with 3'-O-Phosphoramidites

The standard and most widely used method for oligonucleotide synthesis proceeds in the 3' to 5' direction. sigmaaldrich.comatdbio.combiotage.com This is the reverse of the enzymatic synthesis that occurs in biological systems. wikipedia.org The process begins with a nucleoside anchored to a solid support via its 3'-hydroxyl group. The synthesis cycle involves the sequential addition of 3'-O-phosphoramidite monomers to the free 5'-hydroxyl of the growing oligonucleotide chain. sigmaaldrich.combiotage.com

The preference for the 3' to 5' directionality stems from the greater reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group. This makes the synthesis of the 3'-O-phosphoramidite monomers, where the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, more straightforward. glenresearch.com The automated solid-phase phosphoramidite method, pioneered by Marvin Caruthers, is firmly established for this directional synthesis. atdbio.combiotage.com

The synthesis cycle consists of four main steps:

Detritylation: Removal of the acid-labile 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction. sigmaaldrich.combiotage.com

Coupling: Activation of the incoming 3'-O-phosphoramidite monomer with an activator, such as tetrazole, and its subsequent reaction with the free 5'-hydroxyl of the support-bound oligonucleotide. biotage.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. sigmaaldrich.combiotage.com

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester. sigmaaldrich.combiotage.com

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Reverse 5' to 3' Oligonucleotide Synthesis with 5'-O-Phosphoramidites

While less common, oligonucleotide synthesis can also be performed in the 5' to 3' direction, which mirrors the natural biosynthetic pathway. This "reverse" synthesis utilizes 5'-O-phosphoramidite monomers, where the phosphoramidite group is attached to the 5'-hydroxyl and the 3'-hydroxyl is protected, typically with a DMT group. glenresearch.comgenelink.com

Reverse synthesis is particularly advantageous for specific applications, such as the preparation of 3'-modified oligonucleotides. nih.govrsc.org It provides a direct route to introduce modifications at the 3'-terminus that may be difficult or impossible to incorporate using the conventional 3' to 5' approach. nih.gov For example, it is an efficient method for synthesizing oligonucleotides with a 3'-terminal 3'-thionucleoside. rsc.orgnih.govrsc.org

The synthesis of the required 5'-O-phosphoramidite monomers can be more complex due to the need to protect the less reactive 3'-hydroxyl group with the bulky DMT group. rsc.org However, the availability of commercial reagents has made reverse synthesis more accessible. rsc.org

The use of both 3'-O- and 5'-O-phosphoramidites allows for the construction of oligonucleotides with non-natural 3'-3' and 5'-5' terminal linkages. These modified linkages are of significant interest for therapeutic applications, particularly in antisense oligonucleotides, as they confer resistance to exonuclease degradation. glenresearch.comgenelink.com

A 3'-3' linkage can be created by starting the synthesis in the conventional 3' to 5' direction using a solid support functionalized with a deoxynucleoside via its 5'-hydroxyl group. genelink.com Subsequent chain elongation proceeds normally, resulting in a terminal 3'-3' phosphodiester bond.

A 5'-5' linkage is typically introduced at the final coupling step of a standard 3' to 5' synthesis. Instead of a standard 3'-O-phosphoramidite, a 5'-O-phosphoramidite is added, creating the 5'-5' linkage at the 5'-terminus of the oligonucleotide. genelink.com

The ability to synthesize these non-natural linkages has been instrumental in developing more stable and effective oligonucleotide-based therapeutics. google.com

Protecting Group Chemistry in DA-CE Phosphoramidite Design

The success of oligonucleotide synthesis relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the phosphate backbone. wikipedia.org The choice of protecting groups is critical for ensuring high coupling efficiency and fidelity during synthesis, as well as for allowing for efficient and clean deprotection at the end of the process.

N-Acyl Protecting Groups on Adenine and their Impact on Synthesis Fidelity

The exocyclic amino group of adenine is nucleophilic and must be protected during oligonucleotide synthesis to prevent side reactions. atdbio.com Acyl groups are commonly used for this purpose. The specific acyl group employed can have a significant impact on the stability of the glycosidic bond and, consequently, the fidelity of the synthesis.

Electron-withdrawing acyl protecting groups, such as benzoyl (Bz), are widely used for adenine protection. atdbio.comglenresearch.com While effective in preventing reactions at the amino group, these groups can destabilize the glycosidic bond, making the adenine residue more susceptible to depurination, especially during the acidic detritylation step. glenresearch.comglenresearch.com Depurination results in the cleavage of the adenine base from the sugar-phosphate backbone, leading to chain cleavage during the final basic deprotection step and the formation of truncated oligonucleotide sequences. glenresearch.com

To mitigate the risk of depurination, alternative N-acyl protecting groups with different electronic properties have been developed. Electron-donating formamidine (B1211174) protecting groups, for example, stabilize the glycosidic bond and offer greater resistance to depurination. glenresearch.comglenresearch.com A notable example is the diethylformamidine (def) group. glenresearch.com

The deprotection kinetics of these different protecting groups also vary. While benzoyl-protected adenine (Bz-dA) is readily deprotected with standard ammonium hydroxide treatment, some of the more stable protecting groups may require specific deprotection conditions. glenresearch.com For instance, dimethylacetamidine (dma)-protected dA requires a longer deprotection time with AMA compared to def-protected dA. glenresearch.com

The table below summarizes the deprotection conditions for different N-acyl protected dA phosphoramidites:

| Protected dA Monomer | Deprotection Reagent | Temperature | Time for Complete Deprotection |

| Bz-dA | Ammonium Hydroxide | 55 °C | ~5 hours atdbio.com |

| def-dA | Ammonium Hydroxide | 65 °C | 2 hours glenresearch.com |

| def-dA | AMA | 65 °C | 20 minutes glenresearch.com |

| dma-dA | Ammonium Hydroxide | 65 °C | Fast glenresearch.com |

| dma-dA | AMA | 65 °C | 80 minutes glenresearch.com |

The careful selection of the N-acyl protecting group for adenine is therefore a critical factor in balancing the need for adequate protection during synthesis with the requirement for efficient and high-fidelity deprotection to yield the desired full-length oligonucleotide.

Research on Depurination Stability in Acidic Conditions

A significant challenge in solid-phase oligonucleotide synthesis is the potential for depurination, the acid-catalyzed cleavage of the N-glycosidic bond that links a purine (B94841) base (adenine or guanine) to the deoxyribose sugar. glenresearch.comglenresearch.com This side reaction is particularly problematic for deoxyadenosine (B7792050) (dA) and occurs during the repetitive detritylation step, where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-DMT protecting group. glenresearch.comsigmaaldrich.comzenodo.org The stability of the glycosidic bond is heavily influenced by the nature of the exocyclic amine protecting group on the purine base. Electron-withdrawing acyl groups, such as the commonly used benzoyl (Bz) group for deoxyadenosine, destabilize this bond, making the nucleotide more susceptible to depurination. glenresearch.comzenodo.org

The consequence of depurination during synthesis is the formation of an abasic site. While this site is stable through subsequent synthesis cycles, the final basic deprotection step cleaves the oligonucleotide chain at this position, resulting in truncated DNA fragments and reducing the yield of the full-length product. glenresearch.comglenresearch.com

Research has focused on developing alternative protecting groups for deoxyadenosine that enhance stability under acidic conditions. Studies have compared the relative stability of various protected dA monomers. For instance, N6-phenoxyacetyl-deoxyadenosine was found to be more resistant to depurination in 80% acetic acid compared to the classic N6-benzoyl-deoxyadenosine. oup.com Further advancements have led to the development of protecting groups that are significantly more stable. It was found that 2'-deoxyadenosine (B1664071) derivatives protected with a phthaloyl group showed a four-fold increase in stability against depurination compared to the benzoyl group under identical acidic conditions. zenodo.orgsemanticscholar.org

More recent developments include formamidine-based protecting groups, which are electron-donating and thus stabilize the glycosidic bond. Monomers like N6-diethylformamidine (def)-dA and N6-dimethylacetamidine (dma)-dA have demonstrated exceptional resistance to depurination, even under extended acid exposure that causes substantial degradation of N6-benzoyl-dA. glenresearch.comglenresearch.comntsbio.com

Table 1: Comparative Stability of Protected Deoxyadenosine Monomers to Acid-Induced Depurination

| Protecting Group | Chemical Nature | Relative Stability to Depurination | Reference |

| Benzoyl (Bz) | Electron-withdrawing | Standard (Susceptible) | glenresearch.comzenodo.org |

| Phenoxyacetyl (Pac) | Electron-withdrawing | More stable than Benzoyl | oup.com |

| Phthaloyl (Phth) | Electron-withdrawing (diacyl) | Significantly more stable than Benzoyl | zenodo.orgsemanticscholar.org |

| Diethylformamidine (def) | Electron-donating | Highly resistant | glenresearch.comglenresearch.com |

| Dimethylacetamidine (dma) | Electron-donating | Highly resistant | glenresearch.com |

This table provides a qualitative comparison of the stability of different protecting groups for deoxyadenosine under acidic conditions encountered during oligonucleotide synthesis.

Development of UltraMILD Deprotection Schemes

Standard deprotection procedures, which typically involve heating in concentrated ammonium hydroxide, are often too harsh for oligonucleotides containing sensitive chemical modifications, labels, or tags like certain dyes and proteins. cygnustechnologies.combiosearchtech.combiosearchtech.com These conditions can degrade the very functionalities that are being incorporated for specific applications. This limitation spurred the development of "UltraMILD" deprotection schemes, which utilize more labile base-protecting groups that can be removed under significantly gentler conditions. cygnustechnologies.comcygnustechnologies.com

The UltraMILD strategy involves a specific set of phosphoramidite monomers where the standard protecting groups are replaced. For dA-CE phosphoramidite, the benzoyl group is replaced with phenoxyacetyl (Pac). For dG, the isobutyryl group is replaced with 4-isopropyl-phenoxyacetyl (iPr-Pac), and for dC, acetyl (Ac) is used. cygnustechnologies.combiosearchtech.comglenresearch.com These groups are designed to be readily cleaved without resorting to high temperatures or strong bases.

Deprotection of oligonucleotides synthesized with UltraMILD monomers can be achieved using various mild reagent cocktails. glenresearch.com One common method is treatment with a 0.05M solution of potassium carbonate in anhydrous methanol (B129727) at room temperature. biosearchtech.comglenresearch.com Another approach is using concentrated ammonium hydroxide, but also at room temperature for a much shorter duration than standard protocols. cygnustechnologies.comcambio.co.uk

A crucial aspect of the UltraMILD protocol is the choice of capping reagent. If the standard acetic anhydride is used in the capping step, a transamidation side reaction can occur, replacing the iPr-Pac group on guanine with an acetyl group. This Ac-dG is harder to remove, necessitating longer, overnight deprotection times. cygnustechnologies.comglenresearch.comglenresearch.com To avoid this, a modified capping solution containing phenoxyacetic anhydride (Pac2O) is recommended, which prevents the exchange and allows for rapid deprotection. cygnustechnologies.comglenresearch.comglenresearch.com

Table 2: Comparison of UltraMILD Deprotection Conditions

| Deprotection Reagent | Temperature | Duration (with Pac₂O Capping) | Duration (with Ac₂O Capping) | Reference |

| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Overnight | glenresearch.comglenresearch.comglenresearch.com |

| 30% Ammonium Hydroxide | Room Temperature | 2 hours | Overnight | cygnustechnologies.comcygnustechnologies.comcambio.co.uk |

| Ammonium hydroxide/Methylamine (AMA) | Room Temperature | Not Recommended | Not Recommended | biosearchtech.com |

This table outlines common UltraMILD deprotection protocols and the impact of the capping reagent choice on the required deprotection time.

Role of the 2-Cyanoethyl (CE) Group in Phosphate Protection and Deprotection

During phosphoramidite-based oligonucleotide synthesis, the internucleotidic linkage is initially formed as a phosphite triester, which is chemically unstable, particularly to the acidic conditions of the detritylation step. atdbio.combiotage.com To create a stable linkage, the phosphite triester is oxidized to a more stable pentavalent phosphotriester. biotage.com The 2-cyanoethyl (CE) group serves as the protecting group for the phosphate moiety of the phosphoramidite monomer. twistbioscience.comusp.orgnih.gov

The CE group is crucial for several reasons. Firstly, it protects the phosphorus center during the synthesis cycle, preventing undesirable side reactions. atdbio.combiotage.com Secondly, it is stable to the acidic and basic conditions used during the coupling, capping, and detritylation steps of the synthesis cycle. wikipedia.org

The key advantage of the cyanoethyl group lies in its facile and clean removal during the final deprotection step. This deprotection occurs via a base-catalyzed β-elimination mechanism. atdbio.comgoogle.com When the fully assembled oligonucleotide is treated with a basic solution, such as concentrated ammonium hydroxide, a proton is abstracted from the carbon atom adjacent (β) to the cyano group. This initiates an elimination reaction that cleaves the P-O bond, liberating the phosphate as a phosphodiester and releasing acrylonitrile (B1666552) as a byproduct. atdbio.comgoogle.commdpi.com This process efficiently deprotects the entire phosphate backbone of the oligonucleotide. biosearchtech.com

While highly effective, a downside of this process is the generation of acrylonitrile, a reactive Michael acceptor that can potentially alkylate the nucleobases, particularly thymine, under the strongly basic deprotection conditions. atdbio.comnih.govmdpi.com This potential side reaction can be managed by careful control of deprotection conditions or by reversing the order of cleavage and deprotection steps. atdbio.com

5'-Dimethoxytrityl (DMT) Group in 5'-Hydroxyl Protection and Monitoring

The 5'-Dimethoxytrityl (DMT) group is an acid-labile protecting group that plays a central and indispensable role in automated solid-phase oligonucleotide synthesis. wikipedia.orgidtdna.com Its primary function is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite building block and the growing oligonucleotide chain. twistbioscience.comymc.eu This protection is essential to prevent the nucleoside's 5'-hydroxyl from participating in unwanted side reactions, ensuring that coupling occurs exclusively between the 5'-hydroxyl of the support-bound chain and the 3'-phosphoramidite of the incoming monomer. atdbio.combiotage.com

The DMT group is attached to the 5'-position of the first nucleoside which is, in turn, anchored to the solid support. biotage.com Before the first coupling cycle can begin, this DMT group must be removed to expose the reactive 5'-hydroxyl group. This removal, known as detritylation or deblocking, is accomplished by treating the support with a non-aqueous acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. sigmaaldrich.comatdbio.comumich.edu

A critically important feature of the DMT group is its utility in real-time monitoring of synthesis efficiency. atdbio.combiotage.com When cleaved by acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance in the visible spectrum at approximately 495 nm, producing a characteristic bright orange color. sigmaaldrich.combiotage.comwikipedia.org Automated DNA synthesizers are equipped with spectrophotometers that measure the intensity of this color after each detritylation step. The amount of released trityl cation is directly proportional to the number of successful coupling events in the preceding cycle. By comparing the absorbance from one cycle to the next, the step-wise coupling efficiency can be accurately determined in real-time, providing immediate feedback on the quality and success of the oligonucleotide synthesis. sigmaaldrich.comatdbio.combiotage.com

Advanced Structural Modifications and Analogues of Da Ce Phosphoramidite

Nucleobase-Modified DA-CE Phosphoramidites for Functionalized Oligonucleotides

Modification of the adenine (B156593) base is a powerful strategy to introduce novel functionalities, alter hydrogen bonding patterns, and probe DNA-protein interactions.

Methylation of adenine is a common epigenetic modification in vivo. The site-specific incorporation of methylated adenine derivatives into synthetic oligonucleotides is crucial for studying their biological roles.

1-Methyladenine (m¹A): The chemical incorporation of 1-methyladenosine (B49728) into oligonucleotides presents a significant challenge due to its susceptibility to Dimroth rearrangement under standard basic deprotection conditions, which converts it to the more stable N⁶-methyladenosine. nih.govnih.gov To circumvent this, milder deprotection conditions are necessary. For instance, using a 2 M solution of ammonia (B1221849) in methanol (B129727) for an extended period at room temperature, followed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), can successfully deprotect the oligonucleotide while preserving the m¹A modification. nih.gov The synthesis of the corresponding phosphoramidite (B1245037) of protected 1-methyladenosine has been successfully achieved and used for incorporation into both DNA and RNA strands. nih.gov The presence of the positive charge on the m¹A base can cause a shift in the retention time during anion-exchange chromatography. nih.gov

| Parameter | Condition | Observation | Reference |

| Deprotection for m¹A | Standard (Ammonium hydroxide (B78521), 80°C) | Dimroth rearrangement to N⁶-methyladenine (m⁶A) | nih.gov |

| Deprotection for m¹A | Mild (2 M NH₃ in MeOH, 25°C, 16h) | Minimized byproduct formation, single peak in HPLC | nih.gov |

| Deprotection for m¹A | Anhydrous (2 M NH₃ in MeOH, 60h, RT) followed by TBAF | Successful incorporation of m¹A into oligonucleotides | nih.gov |

| Purification | Anion Exchange Chromatography | Shift in Rf value due to positive charge on m¹A | nih.gov |

Halogenated nucleobases are valuable tools for structural studies and for creating sites for further chemical modification.

8-Bromo-dA: The incorporation of 8-bromo-2'-deoxyadenosine (B120125) into oligonucleotides can be achieved using a phosphoramidite derivative protected with a dimethylformamidine (dmf) group. researchgate.net The synthesis involves the bromination of deoxyadenosine (B7792050), followed by protection of the exocyclic amino group, tritylation of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group. researchgate.net Oligonucleotides containing 8-bromo-2'-deoxyguanosine (B1139848) have been shown to stabilize the Z-form of DNA. researchgate.net

7-Ethynyl-dA: The introduction of an ethynyl (B1212043) group at the 7-position of 7-deazaadenine provides a reactive handle for post-synthetic modifications via "click" chemistry. acs.orgnih.gov The synthesis of the 7-(indol-3-yl)ethynyl-7-deazaadenine phosphoramidite has been reported. acs.org This involves the Sonogashira cross-coupling of a protected 7-iodo-2'-deoxy-7-deazaadenosine with the desired alkyne. acs.org These modified phosphoramidites have been successfully used in automated solid-phase synthesis to create oligonucleotides with one or multiple modifications. acs.orgnih.gov

Exocyclic DNA adducts are formed by the reaction of DNA with various endogenous and exogenous mutagens. The site-specific incorporation of these adducts into oligonucleotides is crucial for understanding their mutagenic potential. A post-oligomerization synthesis strategy is often employed for base-labile adducts that would not withstand standard deprotection conditions. nih.gov This approach involves incorporating a reactive precursor, such as 6-chloropurine, into the oligonucleotide using standard phosphoramidite chemistry. nih.gov The solid-supported oligonucleotide is then treated with a nucleophilic synthon derived from the carcinogen to form the desired adduct. nih.gov This method has been successfully used to prepare DNA oligonucleotides containing site- and stereospecific N⁶- and 1,N⁶-exocyclic deoxyadenosine adducts of 1,3-butadiene. nih.govresearchgate.net

While not a deoxyadenosine analogue, the study of propynyl-modified cytidine (B196190) provides valuable insights into the effects of nucleobase modifications on oligonucleotide properties. The incorporation of C5-propynyl arabinocytidine (araCP) into antisense oligonucleotides has been shown to stabilize the duplex formed with a complementary RNA strand. nih.gov This stabilization is also observed in gapmer designs with phosphorothioate (B77711) linkages and methoxyethyl (MOE) wings. nih.gov Furthermore, the substitution of DNA with araCP in the central region of a gapmer enhances nuclease resistance. nih.gov These findings highlight the potential of such modifications in the development of therapeutic oligonucleotides. nih.gov

Sugar-Modified Deoxyadenosine Phosphoramidites (e.g., 2'-Fluoro-dA)

Modifications to the 2'-position of the deoxyribose sugar can significantly impact the conformation, thermal stability, and nuclease resistance of oligonucleotides.

2'-Fluoro-dA: The 2'-fluoro modification is a key modification in therapeutic oligonucleotides. 2'-Deoxy-2'-fluoro-nucleosides adopt an RNA-type (A-form) sugar pucker due to the high electronegativity of fluorine. glenresearch.com This conformational preference leads to an increase in the thermal stability of duplexes with complementary RNA strands, with an additive stabilization of approximately 2°C per modification. glenresearch.com The DMT-2'Fluoro-dA(bz) phosphoramidite is commercially available and can be used in standard oligonucleotide synthesis, although a longer coupling time is recommended. sigmaaldrich.com Oligonucleotides containing 2'-fluoro modifications are typically deprotected using concentrated ammonia or an ammonia/methylamine (B109427) mixture. glenresearch.comsigmaaldrich.com While 2'-F-RNA phosphodiester linkages are susceptible to nuclease degradation, the corresponding phosphorothioate linkages exhibit high nuclease resistance. glenresearch.combiosynth.com

| Property | Observation | Reference |

| Sugar Conformation | RNA-type (A-form) | glenresearch.com |

| Thermal Stability (with RNA) | Increase of ~2°C per modification | glenresearch.com |

| Nuclease Resistance (Phosphodiester) | Not resistant | glenresearch.com |

| Nuclease Resistance (Phosphorothioate) | Highly resistant | glenresearch.combiosynth.com |

| Synthesis Coupling Time | 3 minutes recommended | glenresearch.comsigmaaldrich.com |

Phosphodiester Linkage Modifications

The natural phosphodiester backbone of oligonucleotides is susceptible to degradation by nucleases. nih.gov Modifying the phosphodiester linkage is a common strategy to enhance nuclease resistance and improve the pharmacokinetic properties of therapeutic oligonucleotides. nih.gov

One of the most widely used modifications is the phosphorothioate (PS) linkage, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. nih.gov This modification imparts significant nuclease resistance. nih.gov The synthesis of phosphorothioate oligonucleotides can be achieved by replacing the standard oxidation step in the phosphoramidite cycle with a sulfurization step. It is important to note that the introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers. nih.gov Other modifications to the phosphodiester linkage include the replacement of the bridging oxygen atoms or the introduction of different chemical groups to alter the charge and other properties of the backbone. nih.govresearchgate.net

Formation of Phosphorothioate Linkages

Phosphorothioate (PS) linkages are a cornerstone of oligonucleotide modification, particularly in the development of antisense therapeutics. In a PS linkage, one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. This substitution creates a chiral center at the phosphorus atom and, most importantly, confers significant resistance to degradation by cellular nucleases. umich.edu

The synthesis of phosphorothioate-containing oligonucleotides is a well-established adaptation of the standard phosphoramidite cycle. Following the coupling of a DA-CE phosphoramidite monomer to the growing oligonucleotide chain, the newly formed phosphite (B83602) triester intermediate is subjected to a sulfurization step instead of the standard oxidation step. nih.gov While oxidation with an iodine-water solution creates a natural phosphodiester bond, sulfurization introduces the desired sulfur atom.

Key Sulfurizing Reagents and Methods:

| Reagent Name | Common Abbreviation | Typical Conditions | Notes |

| 3H-1,2-benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | Solution in acetonitrile (B52724) | Widely used, efficient, and reliable for routine synthesis. |

| Phenylacetyl disulfide | PADS | Solution in a mixture of acetonitrile and 3-picoline | Known for rapid and efficient sulfur transfer. |

| 3-((N,N-dimethylaminomethylidene)amino)-3-oxo-propanethiol | DDTT | Solution in acetonitrile/pyridine (B92270) | A fast and efficient sulfurizing agent. |

| Elemental Sulfur | S8 | Solution in pyridine or other solvents | An early method; can be effective but may require longer reaction times. nih.gov |

The introduction of phosphorothioate linkages using DA-CE phosphoramidite and subsequent sulfurization is a robust method for producing nuclease-resistant DNA. umich.edunih.gov However, it is important to note that since this process creates a chiral phosphorus center at each linkage, a standard synthesis produces a mixture of diastereomers (Rp and Sp configurations). umich.edu This diastereomeric mixture can have complex biological properties, and significant research has been dedicated to methods for stereocontrolled synthesis to isolate pure Rp or Sp isomers, which may exhibit different therapeutic efficacies. umich.edursc.org

Synthesis of Oligonucleotides with 2'-5' Internucleotidic Linkages

While the vast majority of natural nucleic acids are connected by 3'-5' phosphodiester bonds, oligonucleotides containing 2'-5' linkages possess unique structural and functional properties. These molecules are of significant interest because they can bind selectively to complementary RNA strands, often with altered protein recognition and without activating RNase H, an enzyme that degrades the RNA strand of a DNA-RNA duplex. glenresearch.com This makes them valuable tools for RNA-targeted applications.

The synthesis of 2'-5' linkages requires a departure from the standard 3'-phosphoramidites like DA-CE phosphoramidite. Instead, specialized phosphoramidite analogues are necessary. To form a 2'-5' bond, a nucleoside phosphoramidite with the phosphoramidite moiety at the 2'-position and a free 5'-hydroxyl group on the growing chain is required. Alternatively, and more commonly for creating chimeric structures, 3'-deoxynucleoside analogues with the phosphoramidite at the 5'-position can be used in a "reverse" synthesis direction, or specialized monomers like 3'-deoxy-2'-phosphoramidites can be incorporated. glenresearch.com

Research Findings on 2'-5' Linked Oligonucleotides:

Studies have demonstrated several key features of oligonucleotides containing 2'-5' linkages, highlighting their potential in various applications.

| Feature | Observation | Implication |

| RNA Selectivity | Oligonucleotides with 2'-5' linkages show a unique ability to bind selectively to complementary RNA targets. glenresearch.com | Useful for developing RNA-specific probes and antisense agents that do not interact with DNA. |

| Nuclease Resistance | The unnatural 2'-5' bond can confer a degree of resistance to cellular nucleases compared to standard 3'-5' phosphodiester linkages. | Increased biostability for in vivo applications. |

| RNase H Activity | 2'-5' linked phosphorothioate oligonucleotides do not activate RNase H upon binding to RNA. glenresearch.com | This is advantageous for non-degradative antisense mechanisms, such as steric blocking of translation. |

| Protein Binding | These analogues often exhibit significantly less non-specific binding to cellular proteins. glenresearch.com | Potentially leads to fewer off-target effects in therapeutic applications. |

The synthesis of these analogues is achieved by using specially prepared phosphoramidites, such as 3'-dA-CE Phosphoramidite, which is a 3'-deoxyadenosine monomer activated as a 2'-phosphoramidite. glenresearch.comglenresearch.com By incorporating these monomers into an automated synthesis cycle, researchers can produce oligonucleotides with defined regions of 2'-5' linkages, creating chimeric molecules with tailored properties for specific biological investigations or therapeutic strategies.

Analytical and Quality Assurance Methodologies in Da Ce Phosphoramidite Research

Spectroscopic Characterization Techniques (e.g., ³¹P NMR, ¹H NMR)

Spectroscopic methods are fundamental for confirming the chemical structure and assessing the purity of DA-CE phosphoramidite (B1245037). Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Phosphorus-31 NMR (³¹P NMR) is a primary technique for characterizing phosphoramidites due to its direct observation of the phosphorus center. usp.orgmagritek.com Each phosphoramidite contains a chiral phosphorus (III) center, which results in the compound existing as a mixture of two diastereomers. usp.orgmagritek.com In the ³¹P NMR spectrum, these diastereomers typically appear as two distinct singlets. magritek.com

The characteristic chemical shifts for the trivalent phosphorus (P(III)) in phosphoramidites are found in a specific region of the spectrum.

Key Features of ³¹P NMR Analysis for Phosphoramidites:

P(III) Signal: The main signals for the two diastereomers of the phosphoramidite appear between 140 ppm and 155 ppm. magritek.com For standard deoxyadenosine (B7792050) phosphoramidites, this is often specifically around 150 ppm. silantes.com

P(V) Impurities: The presence of oxidized species, containing a pentavalent phosphorus (P(V)) center, can be detected as signals in the range of -25 to 99 ppm. usp.org These impurities, such as the corresponding phosphonate, are undesirable as they are inactive in the coupling reaction. Purity specifications often require P(V) impurities to be less than 1%. usp.org

Other P(III) Impurities: Other phosphorus-containing impurities can also be identified in the spectrum, typically between 100 to 169 ppm, excluding the main product peaks. usp.org High-purity phosphoramidites should show these non-amidite P(III) impurities as below the detection limit. usp.org

Proton NMR (¹H NMR) is used as a complementary technique to confirm the structural integrity of the entire molecule, including the deoxyadenose base, the dimethoxytrityl (DMT) protecting group, and the cyanoethyl and diisopropylamino moieties. usp.org While the spectra can be complex, specific regions, such as the signals from the anomeric proton of the sugar moiety (between 5.0 ppm and 6.4 ppm), can provide unique fingerprints for compound identification. magritek.com

| Technique | Analyte Feature | Typical Chemical Shift (ppm) | Purpose |

| ³¹P NMR | P(III) Diastereomers | 140 - 155 | Purity Assessment, Diastereomer Ratio |

| ³¹P NMR | P(V) Oxidation Products | -25 - 99 | Impurity Detection |

| ¹H NMR | Anomeric Proton | 5.0 - 6.4 | Structural Confirmation, Identification |

Chromatographic Purity Assessment (e.g., Reversed-Phase HPLC, Normal Phase Chromatography)

Chromatographic techniques are essential for determining the purity of DA-CE phosphoramidite and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

Reversed-Phase HPLC (RP-HPLC) is widely used for purity analysis of phosphoramidites. usp.orgchromatographytoday.com The separation is based on hydrophobic interactions between the analyte and the stationary phase.

Typical RP-HPLC Method Parameters:

Column: A C18 column is frequently used. usp.org

Mobile Phase: A gradient elution is typically employed, often using a mixture of an aqueous buffer (e.g., 0.1M triethylammonium acetate, TEAA) and an organic solvent like acetonitrile (B52724). usp.org

Detection: UV detection is used, typically at a wavelength around 285 nm. ymc.eu

Sample Preparation: Samples are commonly dissolved in anhydrous acetonitrile. usp.orglcms.cz

In an RP-HPLC chromatogram, the DA-CE phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers. usp.orgchromatographytoday.com The purity is calculated based on the total peak area of the two diastereomer peaks relative to the total area of all peaks in the chromatogram. usp.org Stringent quality control often requires a purity level of ≥98% or higher. usp.orgbioneer.com

Normal Phase (NP) Chromatography offers an alternative separation mechanism based on polarity. chromatographytoday.comymc.eu This method can provide complementary information to RP-HPLC.

Typical NP-HPLC Method Parameters:

Column: A silica-based column (e.g., YMC-Triart SIL) is used. ymc.eu

Mobile Phase: A mixture of non-polar and polar organic solvents, such as n-hexane and ethyl acetate, with a small amount of an additive like triethylamine, is used. ymc.eu

Detection: UV detection at 285 nm. ymc.eu

NP chromatography can also resolve the two diastereomers and provides excellent resolution for various phosphoramidites. ymc.eu

| Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |

| Reversed-Phase HPLC | C18 (non-polar) | Acetonitrile / Aqueous Buffer (e.g., TEAA) | Hydrophobicity |

| Normal Phase HPLC | Silica (polar) | n-Hexane / Ethyl Acetate / Triethylamine | Polarity |

Evaluation of Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis

The ultimate measure of a phosphoramidite's quality is its performance in solid-phase oligonucleotide synthesis. The coupling efficiency—the percentage of available 5'-hydroxyl groups that react with the incoming phosphoramidite in each cycle—is a critical parameter. idtdna.com Consistently high coupling efficiencies are necessary to achieve a high yield of the full-length oligonucleotide product. sigmaaldrich.com

The efficiency of each coupling step can be monitored in real-time during automated synthesis. The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group. biotage.com Before each coupling step, this DMT group is removed by treatment with an acid. biotage.com The released DMT cation has a characteristic orange color and a strong absorbance at 495 nm. biotage.com By measuring the intensity of this absorbance after each deprotection step, the amount of DMT released can be quantified, which directly correlates to the success of the previous coupling step. biotage.com

For example, a 20-mer oligonucleotide synthesized with an average coupling efficiency of 99% would have a theoretical maximum yield of (0.99)^19, which is approximately 82.6%. If the efficiency drops to 98%, the yield falls to about 68%. High-quality DA-CE phosphoramidite is expected to achieve a coupling efficiency of ≥99%. glenresearch.com

| Average Coupling Efficiency | Theoretical Yield of a 20-mer | Theoretical Yield of a 50-mer |

| 99.5% | 90.9% | 78.2% |

| 99.0% | 82.6% | 61.0% |

| 98.0% | 68.1% | 37.2% |

Stability Studies of DA-CE Phosphoramidites in Solution and Storage

The stability of phosphoramidites, both in long-term storage and as solutions on a synthesizer, is crucial for ensuring consistent performance. Phosphoramidites are sensitive to both moisture and oxidation. lcms.czresearchgate.net

Solution Stability: When dissolved in a solvent like acetonitrile for use on a DNA synthesizer, phosphoramidites can degrade over time. nih.gov The primary degradation pathway is hydrolysis, which is catalyzed by trace amounts of water in the solvent. nih.govnih.gov The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T, dC > dA > dG. researchgate.netnih.gov This indicates that dA phosphoramidites are more susceptible to degradation than thymidine or deoxycytidine amidites. researchgate.netnih.gov For some dA phosphoramidites, stability in solution is estimated to be around 2-3 days. biosearchtech.com Degradation can be minimized by using anhydrous acetonitrile and adding molecular sieves to reduce the water concentration. nih.gov

Storage Stability: For long-term storage, phosphoramidites are typically supplied as a powder or lyophilized solid. To minimize degradation from hydrolysis and oxidation, they should be stored under an inert atmosphere (e.g., argon) at low temperatures. researchgate.net Recommended storage conditions are typically refrigerated (2-8°C) or frozen (-10 to -30°C) in a dry environment. glenresearch.comglenresearch.com Thermal stability studies using techniques like differential scanning calorimetry can provide a comprehensive view of how different phosphoramidites withstand heat, which is important for manufacturing and handling procedures. entegris.com

| Condition | Key Factors Affecting Stability | Recommended Practices |

| In Solution (Acetonitrile) | Water content, temperature, phosphoramidite concentration | Use anhydrous solvent, store on synthesizer for limited time (e.g., 2-3 days for dA) |

| Long-Term Storage (Solid) | Exposure to moisture and oxygen, temperature | Store in a dry, inert atmosphere at refrigerated or frozen temperatures (-10 to -30°C) |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| DA-CE phosphoramidite | N6-dimethylallyl-5'-O-DMT-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| ³¹P NMR | Phosphorus-31 Nuclear Magnetic Resonance |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

| HPLC | High-Performance Liquid Chromatography |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| DMT | Dimethoxytrityl |

| TEAA | Triethylammonium acetate |

| dC | Deoxycytidine |

| dA | Deoxyadenosine |

| dG | Deoxyguanosine |

| T | Thymidine |

Future Research Directions and Emerging Avenues for Da Ce Phosphoramidite Chemistry

Development of Novel Protecting Group Strategies for Enhanced Synthesis

A significant challenge in oligonucleotide synthesis, particularly for longer sequences, is the potential for depurination—the cleavage of the glycosidic bond between the deoxyribose sugar and the adenine (B156593) base. This is especially problematic for deoxyadenosine (B7792050), where the standard N6-benzoyl (Bz) protecting group can destabilize this bond under the acidic conditions required for detritylation. Consequently, a key area of future research is the development of more robust protecting groups for DA-CE phosphoramidite (B1245037) to minimize depurination and improve the fidelity of long oligonucleotide synthesis.

Research has focused on electron-donating formamidine-based protecting groups which stabilize the glycosidic bond. Novel protecting groups such as diethylformamidine (def) and dimethylacetamidine (dma) have been introduced as alternatives to the conventional benzoyl group. These groups have demonstrated increased stability to acidic conditions, thereby reducing the incidence of depurination during prolonged synthesis cycles.

Another promising strategy involves the use of "UltraMILD" protecting groups, such as phenoxyacetyl (Pac), on the dA-CE phosphoramidite. These protecting groups can be removed under milder basic conditions than the standard benzoyl group, which is beneficial for the synthesis of oligonucleotides containing base-labile modifications. The development of such protecting groups expands the repertoire of chemical modifications that can be incorporated into synthetic DNA.

| Protecting Group | Key Features | Application in DA-CE Phosphoramidite Synthesis |

| Benzoyl (Bz) | Standard, widely used protecting group. | Prone to causing depurination under acidic conditions, especially in long synthesis. |

| Diethylformamidine (def) | Electron-donating, stabilizes glycosidic bond. | Reduces depurination, enhancing fidelity of long oligonucleotide synthesis. |

| Dimethylacetamidine (dma) | Electron-donating, similar to 'def'. | Offers enhanced stability against acid-induced depurination. |

| Phenoxyacetyl (Pac) | Removable under milder basic conditions. | Enables synthesis of oligonucleotides with base-labile modifications. |

Exploration of New Reactive Linkages and Oligonucleotide Architectures

The exploration of novel reactive linkages and the construction of complex oligonucleotide architectures represent a vibrant area of research for DA-CE phosphoramidite chemistry. The development of specialized "linker phosphoramidites" allows for the introduction of functional groups, spacers, and cleavable elements within or at the termini of synthetic DNA strands. These linkers enable the creation of oligonucleotides with tailored properties and functionalities.

One emerging application is the use of linker phosphoramidites in "tandem synthesis," where multiple oligonucleotides are synthesized sequentially in a single column. This approach is highly efficient for producing pairs of primers or sets of probes for various molecular biology applications.

Furthermore, the development of "clickable" DA-CE phosphoramidites is paving the way for new bioconjugation strategies. These modified phosphoramidites incorporate reactive handles, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), that can undergo highly specific and efficient copper-free click chemistry reactions. This allows for the precise attachment of a wide range of molecules, including fluorophores, peptides, and therapeutic agents, to synthetic oligonucleotides, thereby expanding their applications in diagnostics and therapeutics. The ability to introduce functionalities like amino, carboxy, and sulfanyl-alkyl tethers through specialized phosphoramidites further enhances the versatility of synthetic DNA for creating novel architectures and conjugates.

| Linkage/Architecture | Enabling Technology | Emerging Applications |

| Tandem Oligonucleotides | Linker Phosphoramidites | High-throughput synthesis of primer and probe sets. |

| Clickable Oligonucleotides | BCN/DBCO-modified DA-CE Phosphoramidites | Site-specific conjugation of labels, drugs, and other molecules. |

| Functionalized Oligonucleotides | Amino, Carboxy, and Sulfanyl-alkyl Linker Phosphoramidites | Creation of novel bioconjugates and materials. |

Integration into Advanced Automated Synthesis Platforms for High-Throughput Research

The demand for large quantities of high-quality synthetic DNA for applications such as gene synthesis, CRISPR libraries, and DNA data storage is driving the development of advanced automated synthesis platforms. The integration of DA-CE phosphoramidite chemistry into these high-throughput systems is crucial for meeting these demands. Research in this area focuses on optimizing synthesis protocols to maintain high coupling efficiencies while minimizing reagent consumption and synthesis time.

Modern high-throughput synthesizers utilize both column-based and microchip-based formats. Microarray-based synthesis platforms, in particular, offer the ability to synthesize thousands of different oligonucleotide sequences in parallel on a single chip. However, miniaturization presents challenges, including ensuring uniform reagent delivery and preventing cross-contamination. Future research will focus on refining the fluidics and reaction conditions in these platforms to maximize the performance of DA-CE phosphoramidite and other synthesis reagents.

The development of on-demand synthesis of phosphoramidites in flow chemistry systems integrated directly with DNA synthesizers is another emerging avenue. This approach could improve the stability of the phosphoramidites and reduce waste, further enhancing the efficiency and cost-effectiveness of high-throughput DNA synthesis.

| Synthesis Platform | Key Features | Future Research Focus for DA-CE Phosphoramidite |

| Column-based Synthesizers | Well-established, reliable for moderate throughput. | Optimization of protocols for longer oligonucleotides and modified sequences. |

| Microchip-based Synthesizers | Massively parallel synthesis for very high throughput. | Improving coupling efficiency and uniformity in miniaturized reaction environments. |

| Integrated Flow Chemistry Systems | On-demand phosphoramidite generation. | Enhancing stability and reducing reagent consumption for high-throughput synthesis. |

Expansion of Applications in Synthetic Biology, Genomics, and Proteomics Research

The versatility of DA-CE phosphoramidite chemistry is enabling its application in a broadening range of research fields beyond traditional molecular biology.

In synthetic biology , the ability to rapidly and accurately synthesize genes and genetic circuits relies heavily on high-quality oligonucleotides produced using DA-CE phosphoramidites. Future research will focus on improving the length and accuracy of synthetic DNA to enable the construction of entire chromosomes and genomes. The use of modified DA-CE phosphoramidites will also allow for the creation of synthetic genetic systems with novel functionalities.

In genomics , DA-CE phosphoramidite is fundamental to the production of primers and probes for next-generation sequencing (NGS), genotyping arrays, and CRISPR-based gene editing. The development of depurination-resistant DA-CE phosphoramidites is particularly important for the synthesis of the long oligonucleotides required for these applications. Emerging research is exploring the use of oligonucleotides with specific modifications to enhance the performance of these genomic tools.

A particularly exciting and emerging avenue is the application of DA-CE phosphoramidite chemistry in proteomics . While proteomics traditionally focuses on the study of proteins, "chemical proteomics" utilizes synthetic molecules to probe protein function and interactions. Oligonucleotides synthesized with modified DA-CE phosphoramidites can be used to create DNA-protein cross-linking agents and affinity probes to study nucleic acid-binding proteins. Furthermore, the principles of oligonucleotide synthesis are being adapted to create novel molecular tools for activity-based protein profiling, allowing for the investigation of enzyme function in complex biological systems. The integration of "clickable" functionalities into oligonucleotides provides a powerful tool for the subsequent labeling and identification of protein targets.

| Research Area | Current Applications of DA-CE Phosphoramidite | Future Directions and Emerging Avenues |

| Synthetic Biology | Gene synthesis, construction of genetic circuits. | Synthesis of longer DNA constructs (chromosomes, genomes), creation of synthetic genetic systems with novel functions. |

| Genomics | Primers and probes for NGS, genotyping, CRISPR gene editing. | Development of modified oligonucleotides for enhanced performance in genomic assays, synthesis of longer and more complex guide RNAs. |

| Proteomics | (Emerging) Synthesis of probes for studying DNA-protein interactions. | Development of novel chemical proteomics tools, activity-based protein profiling probes, and "clickable" oligonucleotides for protein target identification. |

Q & A

Q. What are the standard protocols for integrating DA-CE phosphoramidite into automated oligonucleotide synthesis?

DA-CE phosphoramidite is used in solid-phase DNA synthesis via β-cyanoethyl phosphoramidite chemistry. Standard protocols involve coupling cycles with anhydrous acetonitrile as the solvent, followed by oxidation and detritylation steps. For example, automated synthesizers (e.g., MerMade, ABI 392/394) use 0.1M DA-CE solutions, with coupling efficiencies typically >98% under optimized conditions . Deviations in coupling time or solvent purity can reduce yield, necessitating HPLC or PAGE analysis to confirm oligo integrity.

Q. How should DA-CE phosphoramidite be stored to maintain stability during long-term experiments?

DA-CE phosphoramidite requires refrigeration (2–8°C) in anhydrous, moisture-free conditions. Exposure to humidity or elevated temperatures accelerates degradation, evident via color changes (e.g., yellowing) or reduced coupling efficiency. Stability is comparable to other CE-phosphoramidites (dT-CE, dmf-dG-CE), with shelf lives of ~12–18 months when stored properly . For synthesis, pre-dry the reagent under argon before use to mitigate hydrolysis.

Advanced Research Questions

Q. How does depurination of DA-CE phosphoramidite impact oligonucleotide synthesis efficiency, and what strategies mitigate this?

DA-CE phosphoramidite’s benzoyl (bz) protecting group is prone to acid-catalyzed depurination during detritylation with trichloroacetic acid (TCA). Excessive TCA exposure generates truncated sequences, detectable via MALDI-TOF or ESI-MS. To mitigate, use shorter detritylation times (<30 sec) or switch to depurination-resistant analogs like DMT-dA(dma)-CE-phosphoramidite, which employs dimethylacetamidine (dma) protection for enhanced stability . Comparative studies show dma-protected dA reduces depurination by >50% under identical conditions .

Q. What structural advantages does DA-CE phosphoramidite offer in designing RNA-binding oligonucleotides with 2'–5' linkages?

DA-CE phosphoramidite enables synthesis of 2'–5' linked oligonucleotides when combined with 3'-phosphoramidites. These linkages confer RNA-binding specificity by avoiding RNase H activation, making them ideal for antisense applications. For example, 2'–5' phosphorothioate oligos with DA-CE show comparable RNA affinity to natural 3'–5' oligos but lower nonspecific protein binding, as validated by surface plasmon resonance (SPR) .

Q. How can DA-CE phosphoramidite be utilized in synthesizing DNA nanostructures like nanoflowers?

DA-CE phosphoramidite is critical for constructing programmable DNA nanoflowers via rolling circle amplification (RCA). Its high coupling efficiency ensures precise sequence control, while post-synthesis modifications (e.g., fluorophore conjugation at thymidine sites) enable functionalization. For instance, nanoflowers synthesized with DA-CE exhibit uniform morphology in TEM and enhanced cellular uptake in drug delivery studies .

Methodological & Data Analysis Questions

Q. What analytical techniques are recommended for resolving contradictions in oligonucleotide purity post-DA-CE synthesis?

Discrepancies between theoretical and observed oligo purity often arise from depurination or incomplete coupling. Use tandem LC-MS to identify truncated products and quantify full-length yield. For example, ion-pair HPLC with UV/ESI-MS detection can distinguish depurination artifacts (e.g., abasic sites) from synthesis errors. Adjusting TCA exposure or switching to dma-protected dA improves reproducibility .

Q. How do modified dA-CE phosphoramidites (e.g., 2-amino-dA-CE) enhance duplex stability in PCR primer design?

2-Amino-dA-CE introduces additional hydrogen bonds in the major groove, increasing Tm by 2–4°C per modification. In qPCR assays, primers with 2-amino-dA show reduced nonspecific amplification, verified via melt curve analysis and gel electrophoresis. This is particularly useful for AT-rich targets prone to secondary structures .

Synthesis Troubleshooting

Q. Why might DA-CE phosphoramidite coupling fail in high-throughput synthesizers, and how can this be diagnosed?

Coupling failures often stem from moisture contamination or expired reagents. Diagnose via trityl monitoring: a <95% trityl release indicates inefficiency. Replace acetonitrile with fresh anhydrous batches and ensure DA-CE is pre-dried under argon. If issues persist, test coupling efficiency using a control sequence (e.g., poly-dA) and compare yields via UV quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.